(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone
Description
(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone: is a complex organic compound characterized by its intricate molecular structure
Properties
IUPAC Name |
[4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-(2,5-dichlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N6O/c20-13-3-4-15(21)14(11-13)19(28)26-9-7-25(8-10-26)17-6-5-16-22-23-18(12-1-2-12)27(16)24-17/h3-6,11-12H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRRQVDEITZMGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolopyridazine core. One common approach is to start with a suitable pyridazine derivative, which undergoes cyclization reactions to form the triazolopyridazine ring system. Subsequent functionalization steps introduce the cyclopropyl group and the piperazine moiety.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further utilized in subsequent chemical processes or applications.
Scientific Research Applications
This compound has shown potential in several scientific research areas:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic applications.
Medicine: : It may serve as a lead compound for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: : Its unique properties can be harnessed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
This compound can be compared to other triazolopyridazines and related structures:
3-cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine: : Similar core structure but different substituents.
tert-butyl 4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate: : Different functional groups leading to different properties and applications.
1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid: : Similar triazolopyridazine core but different side chains.
These comparisons highlight the uniqueness of (4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone
Biological Activity
The compound (4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone is a novel synthetic entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 381.4 g/mol. The structure features a piperazine ring linked to a triazolo-pyridazine moiety and a dichlorophenyl group, which may contribute to its biological properties.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that derivatives containing the triazolo-pyridazine scaffold can inhibit the growth of various bacterial strains. For instance, compounds with similar structures have shown significant activity against Escherichia coli and Staphylococcus aureus .
- Anticancer Properties : The compound's structural features suggest potential anticancer activity. Research on related triazole derivatives indicates that they can modulate pathways involved in cancer cell proliferation and apoptosis .
- CNS Activity : Some studies have indicated that piperazine-containing compounds can exhibit neuropharmacological effects, potentially influencing neurotransmitter systems .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses based on similar compounds include:
- Inhibition of Enzymatic Activity : Compounds with the triazole moiety often interact with enzymes critical for cellular metabolism, such as cyclooxygenase (COX) enzymes .
- Receptor Modulation : The piperazine ring may facilitate interactions with various receptors in the central nervous system, impacting neurotransmission and signaling pathways .
Data Tables
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of E. coli, S. aureus | |
| Anticancer | Modulation of cancer pathways | |
| CNS Activity | Potential neuropharmacological effects |
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of related triazole compounds against multiple bacterial strains using agar diffusion methods. Results indicated significant inhibition zones for derivatives similar to the target compound, suggesting potent antimicrobial properties.
- Anticancer Evaluation : A series of in vitro assays demonstrated that triazolo-pyridazine derivatives could induce apoptosis in cancer cell lines through caspase activation pathways. These findings highlight the potential for developing new anticancer agents based on this scaffold.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves modular assembly of the triazolo-pyridazine core, followed by piperazine coupling and final methanone functionalization. Key intermediates include cyclopropyl-triazolo-pyridazine precursors (e.g., 6-chloro derivatives) and 2,5-dichlorophenyl-piperazine intermediates. Stepwise protocols often employ hydrazine derivatives, sodium hydride for deprotonation, and palladium-catalyzed cross-coupling for cyclopropane introduction . Purification via column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization ensures high purity .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., cyclopropyl protons at δ 1.2–1.5 ppm, aromatic protons from dichlorophenyl groups at δ 7.0–7.8 ppm) .
- FT-IR : Confirms carbonyl stretches (~1680 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
- HPLC : Uses C18 columns with acetonitrile/water gradients to assess purity (>98% required for pharmacological studies) .
- Elemental Analysis : Validates stoichiometric ratios (e.g., C, H, N, Cl) within ±0.4% theoretical values .
Q. How is purity assessed, and what impurities are commonly observed during synthesis?
- Methodological Answer : Impurities arise from incomplete cyclopropanation (e.g., unreacted chloro intermediates) or piperazine alkylation byproducts. LC-MS with electrospray ionization identifies trace impurities (e.g., m/z deviations ±2 Da). Reference standards for related triazolo-pyridazine derivatives (e.g., catalog MM0421.02 in ) aid quantification .
Advanced Research Questions
Q. How can researchers optimize the cyclopropane introduction step to improve yield and selectivity?
- Methodological Answer :
- Catalytic Systems : Use Pd(PPh₃)₄ with cesium carbonate in DMF at 80–100°C for Buchwald-Hartwig coupling .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclopropane stability.
- Kinetic Monitoring : In situ FT-IR tracks reaction progress; quenching with ice-water prevents byproduct formation .
- Yield Contradictions : Lower yields (<50%) may result from steric hindrance at the pyridazine C6 position, necessitating microwave-assisted synthesis for accelerated kinetics .
Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo models?
- Methodological Answer :
- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat S9 fractions) to identify rapid clearance due to piperazine N-demethylation .
- Solubility Enhancement : Co-solvents (e.g., PEG-400) or nanoparticle formulations improve bioavailability for in vivo testing .
- Target Engagement : Use molecular docking (e.g., AutoDock Vina with PDB:3LD6) to validate interactions with enzymes like 14-α-demethylase, explaining in vitro potency vs. in vivo inefficacy .
Q. How can researchers design structure-activity relationship (SAR) studies to explore the role of the dichlorophenyl group?
- Methodological Answer :
- Analog Synthesis : Replace 2,5-dichlorophenyl with fluorophenyl or methoxyphenyl groups to evaluate halogen vs. electron-donor effects .
- Pharmacophore Mapping : Use Schrödinger’s Phase to align electrostatic potentials and hydrophobic regions.
- Data Analysis : Contradictions in IC50 values (e.g., dichlorophenyl vs. monochlorophenyl analogs) may arise from off-target binding; validate via radioligand displacement assays .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : SwissADME estimates logP (~3.5), high gastrointestinal absorption, and CYP3A4-mediated metabolism .
- MD Simulations : GROMACS models assess membrane permeability via lipid bilayer insertion free energies.
- Contradiction Handling : Discrepancies between predicted and experimental BBB penetration require experimental validation using parallel artificial membrane permeability assays (PAMPA) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
